N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide
Description
Properties
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3OS/c1-18(24-22(27)23(2,3)4)21(20-11-8-16-28-20)26-14-12-25(13-15-26)17-19-9-6-5-7-10-19/h5-11,16,18,21H,12-15,17H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTYJVFHPDGBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine.
Introduction of the Thiophene Ring: The next step involves the alkylation of 1-benzylpiperazine with 2-bromo-1-(thiophen-2-yl)propan-1-one to introduce the thiophene ring.
Formation of the Pivalamide Group: The final step involves the reaction of the intermediate with pivaloyl chloride to form the pivalamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring may contribute to its binding affinity and specificity. The pivalamide group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural features are compared below with analogous molecules from the literature, focusing on piperazine/piperidine derivatives, thiophene-containing analogs, and amide/sulfonamide variants.
Table 1: Key Structural and Functional Comparisons
Piperazine/Piperidine Derivatives
- Target vs. W-15 : Both compounds incorporate nitrogen-rich heterocycles (piperazine in the target vs. piperidinylidene in W-15). W-15’s sulfonamide group contrasts with the target’s pivalamide, which may reduce polar interactions and increase metabolic stability due to steric shielding .
- Target vs. Compound 18: The target’s benzylpiperazine differs from Compound 18’s 4-(trifluoromethyl)phenyl-piperazine.
Thiophene-Containing Analogs
- The thiophen-2-yl group in the target is shared with Compound 18 and MK22 (), which are designed for CNS receptor studies. Thiophene’s aromaticity and sulfur atom may improve membrane permeability compared to purely phenyl-based analogs like W-15 .
Amide/Sulfonamide Variants
- The pivalamide group in the target is bulkier than the sulfonamide in W-15 or the cyclopropanecarboxamide in . This bulk could hinder enzymatic degradation, prolonging half-life, but may also reduce binding affinity to compact receptor sites .
Pharmacological and Metabolic Considerations
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Piperazine derivatives : Often exhibit affinity for 5-HT (serotonin) and dopamine receptors, as seen in compounds like MK22 () .
- Thiophene-containing analogs : Increased lipophilicity may enhance blood-brain barrier penetration compared to phenyl groups .
- Pivalamide vs. sulfonamide : The former’s steric bulk may reduce off-target interactions but could limit solubility, necessitating formulation optimization .
Biological Activity
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2OS. The compound features a piperazine ring, a thiophene group, and a pivalamide moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2OS |
| Molar Mass | 342.49 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The mechanism of action involves modulation of signal transduction pathways that are crucial for regulating physiological processes.
Key Mechanisms:
- Receptor Interaction: The piperazine moiety may facilitate binding to serotonin and dopamine receptors, influencing mood and cognition.
- Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Neurotransmitter Modulation
Research indicates that this compound can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Study:
A study investigated the compound's effects on serotonin receptor binding. Results showed that the compound exhibited significant affinity for 5-HT receptors, indicating its potential as an antidepressant or anxiolytic agent.
Antimicrobial Properties
Thiophene derivatives have been noted for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties.
Research Findings:
In vitro assays demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure allows for interaction with bacterial cell membranes, disrupting their integrity.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds was conducted:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide | Neurotransmitter modulation | Benzamide moiety enhances receptor binding |
| 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | Anti-inflammatory | Urea derivative with distinct reactivity |
| 2-butylthiophene | Anticancer | Used in synthesis of anticancer agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
